3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide
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Overview
Description
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes an oxadiazole ring, a triazole ring, and a phenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide typically involves multiple steps. One effective method involves the nitration, oxidation, and oxidation coupling reactions of precursor compounds . The reaction conditions often require specific reagents such as nitric acid, sulfuric acid, and hydrogen peroxide, and the process is carried out under controlled temperatures to ensure the stability of the intermediate and final products .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen peroxide, and sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxides, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate
- 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Uniqueness
What sets 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly versatile for various applications, from chemical synthesis to industrial processes.
Properties
Molecular Formula |
C22H23N9O3 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C22H23N9O3/c1-3-30(4-2)16-11-10-15(17(32)12-16)13-24-26-22(33)19-18(14-8-6-5-7-9-14)25-29-31(19)21-20(23)27-34-28-21/h5-13,32H,3-4H2,1-2H3,(H2,23,27)(H,26,33)/b24-13+ |
InChI Key |
WFIQSSIUELOTLC-ZMOGYAJESA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)O |
Origin of Product |
United States |
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